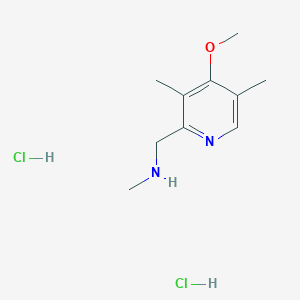
2-(Trifluoromethylthio)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethylthio)benzimidazole, abbreviated as 2-TFMB, is a heterocyclic compound that is used in various scientific research applications. It is synthesized from a variety of starting materials, including aromatic compounds, and is used for a variety of purposes, such as in the synthesis of other compounds and in biological studies.
Mécanisme D'action
2-TFMB has been shown to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the enzyme, 2-TFMB can lead to an increase in the levels of acetylcholine in the body, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2-TFMB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can lead to an increase in the activity of the nervous system. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects, and it has been shown to have an effect on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
2-TFMB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution, making it suitable for use in a variety of experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, it can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments.
Orientations Futures
2-TFMB has a variety of potential future directions. It could be used in the development of new drugs, as it has been shown to have anti-inflammatory and anti-cancer effects. Additionally, it could be used in the study of the mechanism of action of various drugs, as it has been shown to inhibit the enzyme acetylcholinesterase. It could also be used in the study of the effects of various drugs on the body, as it has been shown to have an effect on the cardiovascular system. Finally, it could be used in the synthesis of novel compounds, as it has been used as a reagent in the synthesis of various compounds.
Méthodes De Synthèse
2-TFMB can be synthesized from a variety of starting materials, including aromatic compounds. The most common method of synthesis involves the reaction of an aromatic compound with a trifluoromethylthiol and an acid catalyst. The reaction is usually carried out at temperatures between 80-110°C in an inert atmosphere. The reaction is typically complete within 2-3 hours.
Applications De Recherche Scientifique
2-TFMB is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as benzimidazole derivatives and thiophene derivatives. It is also used in the study of enzyme kinetics, as it is a potent inhibitor of the enzyme acetylcholinesterase. Additionally, it has been used in the study of the mechanism of action of various drugs and in the study of the effects of various drugs on the body.
Propriétés
IUPAC Name |
2-(trifluoromethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)14-7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVWJNNYBXMXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole, 2-[(trifluoromethyl)thio]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)

